Cas no 21492-80-8 ((4-Amino-phenyl)-urea)

(4-Amino-phenyl)-urea is a urea derivative featuring an aromatic amine functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure allows for versatile reactivity, particularly in the formation of heterocyclic compounds or as a precursor for dyes and polymers. The compound exhibits stability under standard conditions, facilitating handling and storage. Its amino group enables selective modifications, supporting its use in coupling reactions or as a building block for bioactive molecules. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows. The compound's balanced solubility in polar and semi-polar solvents further enhances its utility in diverse chemical processes.
(4-Amino-phenyl)-urea structure
(4-Amino-phenyl)-urea structure
Product Name:(4-Amino-phenyl)-urea
CAS No:21492-80-8
MF:C7H9N3O
MW:151.165860891342
MDL:MFCD09047111
CID:249795
PubChem ID:408346
Update Time:2025-10-28

(4-Amino-phenyl)-urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Aminophenyl)urea
    • (4-aminophenyl)urea
    • (4-AMINO-PHENYL)-UREA
    • Urea,N-(4-aminophenyl)-
    • (4-Amino-phenyl)-harnstoff
    • 4-(1-ureido)aniline
    • p-ureidoaniline
    • Urea,N-(4-aminophenyl)
    • A815416
    • 21492-80-8
    • SCHEMBL6879129
    • DTXSID70328243
    • MFCD09047111
    • Z239123648
    • AS-35914
    • N-(4-aminophenyl)urea
    • AKOS000131193
    • J-014104
    • WAA49280
    • XVCKCCODMHCXJD-UHFFFAOYSA-N
    • FT-0735506
    • EN300-27704
    • CS-0215691
    • (4-Amino-phenyl)-urea
    • MDL: MFCD09047111
    • Inchi: 1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
    • InChI Key: XVCKCCODMHCXJD-UHFFFAOYSA-N
    • SMILES: O=C(N)NC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 151.07500
  • Monoisotopic Mass: 151.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • PSA: 81.14000
  • LogP: 2.11390

(4-Amino-phenyl)-urea Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(4-Amino-phenyl)-urea Pricemore >>

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(4-Amino-phenyl)-urea Suppliers

Amadis Chemical Company Limited
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(CAS:21492-80-8)(4-Amino-phenyl)-urea
Order Number:A815416
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):256.0
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Additional information on (4-Amino-phenyl)-urea

Introduction to (4-Amino-phenyl)-urea (CAS No: 21492-80-8)

Chemical Overview of (4-Amino-phenyl)-urea

(4-Amino-phenyl)-urea, a compound with the CAS registry number 21492-80-8, is an organic chemical entity that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which consists of a urea group (-NHC(O)NH-) attached to a para-substituted phenyl ring bearing an amino group (-NH₂). The molecular formula of (4-Amino-phenyl)-urea is C₆H₇N₃O, and its molecular weight is approximately 137.15 g/mol.

The synthesis of (4-Amino-phenyl)-urea typically involves the reaction of urea with 4-aminoaniline under specific conditions, such as heating in the presence of an acid catalyst or using a solvent like ethanol or water. Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound, including the use of microwave-assisted synthesis and catalytic systems that minimize waste and energy consumption.

Applications in Pharmaceuticals and Biotechnology

The biomedical applications of (4-Amino-phenyl)-urea have been extensively studied in recent years. One of the most promising areas is its potential as a precursor for drug development, particularly in the design of bioactive molecules targeting various diseases such as cancer, inflammation, and infectious diseases. For instance, researchers have explored the use of (4-Amino-phenyl)-urea as a building block for constructing inhibitors of key enzymes involved in cellular signaling pathways.

In a groundbreaking study published in 2023, scientists demonstrated that derivatives of (4-Amino-phenyl)-urea exhibit potent anti-proliferative activity against several human cancer cell lines, including those resistant to conventional chemotherapy drugs. These findings suggest that (4-Amino-phenyl)-urea-based compounds could serve as novel candidates for anti-cancer drug development.

Additionally, (4-Amino-phenyl)-urea has been investigated for its potential role in immunomodulatory therapies. Preclinical studies have shown that certain analogs of this compound can modulate immune responses by targeting specific cytokines or receptors, opening new avenues for treating autoimmune diseases and chronic inflammatory conditions.

Role in Agrochemicals and Pest Control

Beyond its biomedical applications, (4-Amino-phenyl)-urea has also found utility in the agrochemical industry. Recent research has focused on its potential as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism and fungal growth.

In 2023, a team of agricultural scientists reported that incorporating (4-Amino-phenyl)-urea into herbicidal formulations significantly enhanced their efficacy against weeds without adversely affecting crop plants. This discovery underscores the compound's potential as a sustainable alternative to traditional chemical pesticides, which often pose environmental risks.

Moreover, studies have explored the use of (4-Amino-phenyl)-urea-based compounds as biocontrol agents against plant pathogens such as Fusarium species and Phytophthora infestans. These findings highlight the compound's versatility across multiple application domains.

Materials Science and Nanotechnology Applications

The unique chemical properties of (4-Amino-phenyl)-urea, particularly its ability to form hydrogen bonds and engage in supramolecular interactions, make it an attractive candidate for applications in materials science and nanotechnology.

In recent years, researchers have utilized (4-Amino-phenyl)-urea-based molecules as building blocks for constructing self-assembled monolayers (SAMs) on various substrates. These SAMs exhibit remarkable stability and functionality, making them ideal for use in sensors, catalysis, and electronic devices.

A notable advancement was reported in 2023 when scientists developed a novel polymer material incorporating (4-Amino-phenyl)-urea strong>, which demonstrated exceptional mechanical strength and thermal stability compared to conventional polymers. This innovation holds promise for advancing materials science by providing new options for high-performance materials used in aerospace, automotive industries, and electronics.













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Amadis Chemical Company Limited
(CAS:21492-80-8)(4-Amino-phenyl)-urea
A815416
Purity:99%
Quantity:1g
Price ($):256.0
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